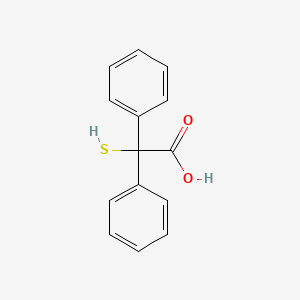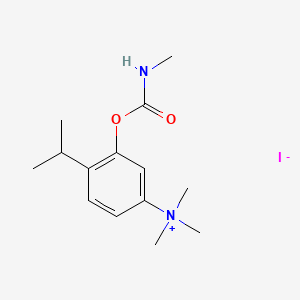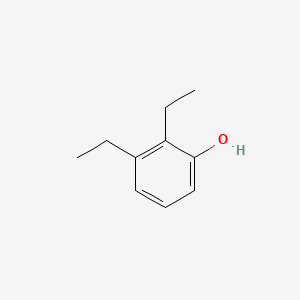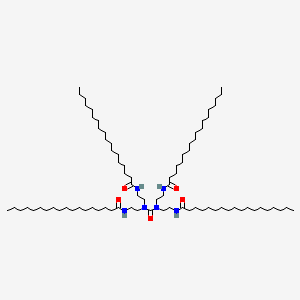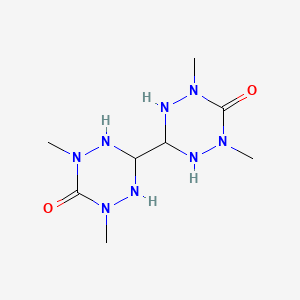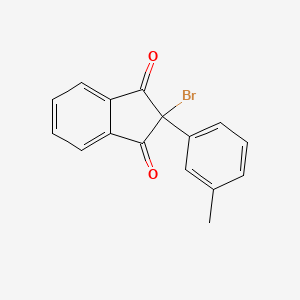
2-Bromo-2-(3-methylphenyl)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2-(3-methylphenyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of brominated indene derivatives. This compound is characterized by the presence of a bromine atom and a methylphenyl group attached to the indene core. It is commonly used in organic synthesis and has applications in various fields including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-(3-methylphenyl)-1H-indene-1,3(2H)-dione typically involves the bromination of 2-(3-methylphenyl)-1H-indene-1,3(2H)-dione. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the bromine atom can lead to the formation of 2-(3-methylphenyl)-1H-indene-1,3(2H)-dione.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) under mild conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: 2-(3-methylphenyl)-1H-indene-1,3(2H)-dione.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromo-2-(3-methylphenyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-2-(3-methylphenyl)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the indene core play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- 2-Bromo-3-methylpropiophenone
- 2-Bromo-2-methylpropane
- 2-Bromo-1-(3-methylphenyl)propan-1-one
Comparison: Compared to similar compounds, 2-Bromo-2-(3-methylphenyl)-1H-indene-1,3(2H)-dione is unique due to its indene core structure, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a valuable compound for pharmaceutical research.
Propriétés
Numéro CAS |
76475-64-4 |
|---|---|
Formule moléculaire |
C16H11BrO2 |
Poids moléculaire |
315.16 g/mol |
Nom IUPAC |
2-bromo-2-(3-methylphenyl)indene-1,3-dione |
InChI |
InChI=1S/C16H11BrO2/c1-10-5-4-6-11(9-10)16(17)14(18)12-7-2-3-8-13(12)15(16)19/h2-9H,1H3 |
Clé InChI |
MLYBZIFKSJECRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2(C(=O)C3=CC=CC=C3C2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


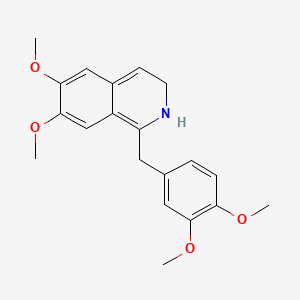
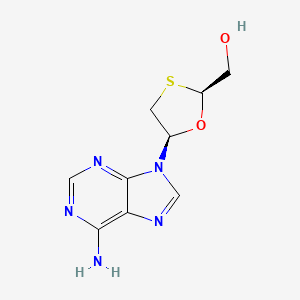
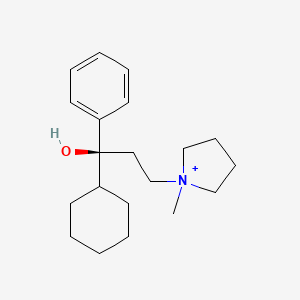
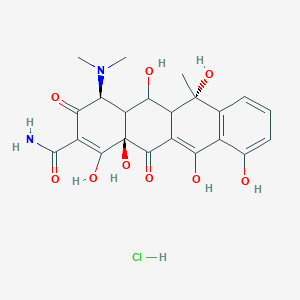
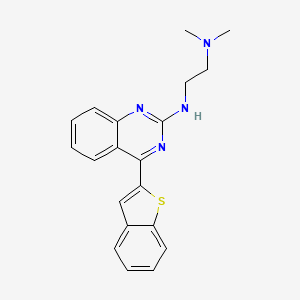
![2-cyclobutyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15196021.png)
